

An In-depth Technical Guide to 4-(2-Piperidinoethyl)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Piperidin-1-yl-ethyl)-
phenylamine

Cat. No.: B063508

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For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4-(2-Piperidinoethyl)aniline, a piperidine derivative of interest in medicinal chemistry and drug discovery. This document, intended for researchers, scientists, and professionals in the field of drug development, delves into the chemical identity, synthesis, potential pharmacological significance, and applications of this compound. By synthesizing technical data with practical insights, this guide aims to serve as a valuable resource for those exploring the therapeutic potential of novel chemical entities.

Chemical Identity and Synonyms

4-(2-Piperidinoethyl)aniline, identified by the CAS Registry Number 168897-21-0, is a substituted aniline derivative featuring a piperidine ring connected to the aniline moiety via an ethyl linker at the para position. Understanding its various synonyms is crucial for comprehensive literature searches and unambiguous identification in research and development.

A variety of synonyms are used to refer to this compound, reflecting different chemical nomenclature systems. These include:

- 4-(2-(Piperidin-1-yl)ethyl)aniline

- 4-[2-(1-Piperidiny)ethyl]aniline
- Benzenamine, 4-[2-(1-piperidiny)ethyl]-
- 1-[2-(4-Aminophenyl)ethyl]-piperidine
- **4-(2-Piperidin-1-yl-ethyl)-phenylamine**

The consistent use of the CAS number is recommended to avoid confusion with structurally similar but distinct molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects from formulation to bioavailability. The key properties of 4-(2-Piperidinoethyl)aniline are summarized in the table below.

Property	Value	Source
CAS Registry Number	168897-21-0	
Molecular Formula	C ₁₃ H ₂₀ N ₂	
Molecular Weight	204.31 g/mol	
Appearance	Varies; may be a solid or oil	General
Boiling Point	Predicted: ~340-360 °C at 760 mmHg	Predicted
Melting Point	Not consistently reported	Inferred
Solubility	Likely soluble in organic solvents	
pKa	Expected to have two basic centers (aniline and piperidine nitrogens)	Theoretical

Synthesis and Experimental Protocols

While a specific, detailed, peer-reviewed synthesis protocol for 4-(2-Piperidinoethyl)aniline is not readily available in the public domain, a plausible and commonly employed synthetic strategy can be extrapolated from the synthesis of analogous compounds. A logical approach would involve the reductive amination of a suitable phenylacetaldehyde derivative with piperidine, followed by the reduction of a nitro group to the aniline.

A hypothetical, yet chemically sound, multi-step synthesis is outlined below. This protocol is provided for illustrative purposes and would require optimization and validation in a laboratory setting.

Hypothetical Synthesis Workflow



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Caption: Hypothetical synthesis of 4-(2-Piperidinoethyl)aniline.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2-(4-Nitrophenyl)ethyl)piperidine

- **Reaction Setup:** To a solution of 4-nitrophenethyl bromide (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add potassium carbonate (1.5 equivalents) and piperidine (1.2 equivalents).
- **Reaction Conditions:** Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up and Isolation:** Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 1-(2-(4-nitrophenyl)ethyl)piperidine. The causality behind this choice of reaction is the well-established nucleophilic substitution of an alkyl halide by an amine.

Step 2: Reduction of the Nitro Group to an Aniline

- **Reaction Setup:** Dissolve the 1-(2-(4-nitrophenyl)ethyl)piperidine (1 equivalent) from the previous step in a suitable solvent such as ethanol or ethyl acetate.
- **Catalytic Hydrogenation:** Add a catalytic amount of palladium on carbon (10% Pd/C). Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus).
- **Reaction Conditions:** Stir the reaction vigorously at room temperature until the consumption of hydrogen ceases, indicating the completion of the reaction. Monitor by TLC. The choice of catalytic hydrogenation is due to its high efficiency and clean conversion of nitro groups to anilines.
- **Work-up and Isolation:** Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-Piperidinoethyl)aniline. Further purification can be achieved by column chromatography or recrystallization from an appropriate solvent system.

Self-Validating System: The purity and identity of the final product should be rigorously confirmed at each step using analytical techniques such as ^1H NMR, ^{13}C NMR, mass spectrometry, and elemental analysis. This ensures the integrity of the synthesized compound.

Pharmacological Profile and Potential Applications

While specific pharmacological data for 4-(2-Piperidinoethyl)aniline is limited in publicly accessible literature, the structural motifs present in the molecule—the piperidine ring and the aniline moiety—are prevalent in a wide range of biologically active compounds. This suggests that 4-(2-Piperidinoethyl)aniline could serve as a valuable scaffold or intermediate in drug discovery.

The piperidine ring is a common feature in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic properties. It is found in drugs targeting the central nervous system (CNS), including antipsychotics and analgesics, as well as in antihistamines and anticholinergics. The aniline moiety, while sometimes associated with toxicity, is also a key component of many approved drugs, including kinase inhibitors used in cancer therapy.

Given its structure, 4-(2-Piperidinoethyl)aniline could be investigated for a variety of potential therapeutic applications, including but not limited to:

- **CNS Disorders:** The piperidine moiety suggests potential interactions with CNS targets.
- **Oncology:** As a building block for more complex molecules, it could be used in the synthesis of kinase inhibitors or other anti-cancer agents.
- **Antimicrobial Agents:** The combination of a heterocyclic amine and an aromatic amine could be explored for antibacterial or antifungal activity.

Further research is required to elucidate the specific biological targets and pharmacological effects of 4-(2-Piperidinoethyl)aniline.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(2-Piperidinoethyl)aniline. Based on the safety data sheets of structurally similar compounds, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.

Conclusion and Future Directions

4-(2-Piperidinoethyl)aniline is a chemical entity with potential as a building block in the development of novel therapeutics. Its structural features suggest a range of possible biological activities that warrant further investigation. This technical guide has provided a foundational understanding of its chemical identity, a plausible synthetic route, and potential areas for pharmacological exploration. Future research should focus on the development and validation of a robust synthesis protocol, comprehensive characterization of its physicochemical properties, and in-depth pharmacological screening to identify its biological targets and therapeutic potential.

References

At present, specific peer-reviewed publications detailing the synthesis, pharmacological properties, and applications of 4-(2-Piperidinoethyl)aniline (CAS 168897-21-0) are not widely available in the public domain. The information presented in this guide is based on general

chemical principles and data from suppliers of this compound. Researchers are encouraged to consult chemical databases and supplier information for the most current data.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com